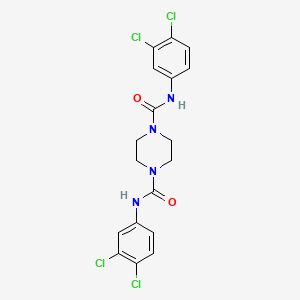

N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide

Description

N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide is a complex organic compound characterized by the presence of dichlorophenyl groups and a piperazinyl formamide structure

Properties

IUPAC Name |

1-N,4-N-bis(3,4-dichlorophenyl)piperazine-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl4N4O2/c19-13-3-1-11(9-15(13)21)23-17(27)25-5-7-26(8-6-25)18(28)24-12-2-4-14(20)16(22)10-12/h1-4,9-10H,5-8H2,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIDYGNKBVLJOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide typically involves the reaction of 3,4-dichloroaniline with piperazine and formic acid under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under similar conditions as in the laboratory synthesis. The process is optimized for efficiency, yield, and safety, often incorporating automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various derivatives where the dichlorophenyl groups are modified, leading to compounds with different functional groups and properties .

Scientific Research Applications

N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

3,4-Dichlorophenethylamine: A related compound with similar dichlorophenyl groups but different functional groups.

3,4-Dichlorophenyl-4-nitrophenyl ether: Another compound with dichlorophenyl groups but different chemical properties and applications

Uniqueness

N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide is unique due to its specific combination of dichlorophenyl groups and piperazinyl formamide structure, which imparts distinct chemical and biological properties not found in the similar compounds listed above .

Biological Activity

N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicity assessments, and structural characteristics that contribute to its activity.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : C_{17}H_{17}Cl_{2}N_{5}O

- Molecular Weight : 396.25 g/mol

This compound features two dichlorophenyl groups and a piperazine moiety, which are significant in modulating its biological activity.

Antitumor Activity

Research has indicated that derivatives of compounds similar to this compound exhibit antitumor properties. For instance, studies on formylchromone derivatives have shown tumor cell-specific cytotoxicity against various human tumor cell lines, suggesting a potential for similar activity in related compounds .

Antimicrobial Properties

The compound's structural features may confer antimicrobial properties. A study on related compounds demonstrated significant anti-Helicobacter pylori activity and urease inhibition, which are critical factors in managing gastric infections . The presence of chlorinated phenyl groups is often associated with enhanced antimicrobial efficacy.

Toxicity Assessment

Toxicological evaluations have been conducted to assess the safety profile of compounds containing similar functional groups. A human health tier II assessment indicated no significant toxicity or adverse effects at certain dosages in animal models . The no observed adverse effect level (NOAEL) was determined to be above 1000 mg/kg body weight per day in some studies, indicating a favorable safety margin for further investigation .

Case Studies and Research Findings

-

Case Study on Antitumor Activity :

- A series of experiments were conducted using various derivatives of formamides similar to the target compound. The results indicated that modifications in the piperazine and phenyl groups could enhance cytotoxicity against specific cancer cell lines.

-

Research on Antimicrobial Efficacy :

- In vitro studies demonstrated that compounds with similar dichlorophenyl structures showed potent activity against H. pylori. The mechanism was attributed to the inhibition of urease activity, which is essential for the survival of H. pylori in acidic environments.

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are most effective for synthesizing N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide, and how can reaction conditions be optimized?

Methodological Answer:

- Key Steps :

- Piperazine Functionalization : React 1-(3,4-dichlorophenyl)piperazine with a carbamoylating agent (e.g., 3,4-dichlorophenyl isocyanate) under reflux in ethanol to form the carbamoyl-piperazine intermediate .

- Formamide Coupling : Use a formylating agent (e.g., formic acid derivatives) or coupling reagents like HATU to introduce the formamide group .

- Optimization :

Q. Which spectroscopic techniques are essential for structural confirmation, and how should data be interpreted?

Methodological Answer:

- Critical Techniques :

- ¹H/¹³C NMR :

- Peak Assignments :

- Dichlorophenyl Protons : δ 7.2–7.6 ppm (aromatic doublets, J = 8.0–8.5 Hz) .

- Piperazine Carbons : 51–54 ppm (N-bound carbons) and 120–129 ppm (aromatic carbons) .

- Coupling Patterns : Splitting in piperazine protons (δ 2.3–3.4 ppm) indicates conformational flexibility .

2. IR Spectroscopy : - Amide Stretches : 1650–1680 cm⁻¹ (C=O) and 3300–3450 cm⁻¹ (N-H) confirm carbamoyl and formamide groups .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the piperazine or dichlorophenyl groups) influence biological activity or receptor binding?

Methodological Answer:

- SAR Strategies :

- Piperazine Modifications :

- Substituent Effects : Electron-withdrawing groups (e.g., Cl) on the phenyl ring enhance receptor affinity (e.g., D3 receptor antagonists) by stabilizing π-π interactions .

- Chain Length : Longer alkyl chains between piperazine and formamide groups improve membrane permeability but may reduce selectivity .

2. Dichlorophenyl Positioning : - 3,4-Dichloro vs. 2,4-Dichloro : The 3,4-dichloro configuration increases steric bulk, potentially altering binding pocket interactions (e.g., NMDA receptor inhibition) .

- Experimental Validation :

- In Vitro Assays : Compare IC₅₀ values against receptor isoforms using radioligand binding studies .

Q. How can contradictions in NMR data (e.g., unexpected peaks or coupling constants) be systematically resolved?

Methodological Answer:

- Troubleshooting Workflow :

- Impurity Identification :

- Compare experimental ¹³C NMR with computational predictions (e.g., ACD/Labs software) to detect unreacted intermediates .

2. Dynamic Effects : - Variable Temperature NMR : Assess peak splitting changes to identify conformational exchange in piperazine rings .

3. Stereochemical Confirmation : - Use NOESY/ROESY to distinguish axial vs. equatorial substituents on the piperazine ring .

Q. What computational approaches are suitable for modeling the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Modeling Protocols :

- Docking Studies :

- Software : AutoDock Vina or Schrödinger Suite for binding pose prediction.

- Target Preparation : Retrieve crystal structures (e.g., NMDA receptor subunits from PDB) and optimize protonation states .

2. MD Simulations : - Parameters : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and hydrogen-bond networks .

3. Free Energy Calculations : - Use MM-GBSA to quantify binding energy contributions from dichlorophenyl and piperazine moieties .

Q. How can researchers design comparative studies to evaluate the compound’s efficacy against structurally related analogs (e.g., urea vs. formamide derivatives)?

Methodological Answer:

- Experimental Design :

- Enzyme Inhibition : Test against targets like acetylcholinesterase or bacterial enzymes using colorimetric assays (e.g., Ellman’s reagent) .

- Cytotoxicity : Compare IC₅₀ values in cancer cell lines (e.g., MTT assay) to assess selectivity .

3. Data Analysis : - Use PCA (Principal Component Analysis) to correlate structural features (e.g., logP, polar surface area) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.